4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride
Description
2D Structural Representation and Bonding Configuration
The compound 4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride (C₁₂H₁₉NO₂·HCl) features a phenolic core substituted at the 2- and 4-positions. The 2-methoxy group (-OCH₃) and 4-[(tert-butylamino)methyl] (-CH₂-NH-C(CH₃)₃) substituents create distinct electronic and steric environments. The hydrochloride salt forms via protonation of the tertiary amine nitrogen, stabilizing the molecule through ionic interactions.
The SMILES notation CC(C)(C)NCC1=CC(=C(C=C1)O)OC.Cl captures the connectivity:
- A benzene ring with a hydroxyl (-OH) group at position 4 and methoxy (-OCH₃) at position 2.
- A methylene (-CH₂-) bridge links the tert-butylamine group (-NH-C(CH₃)₃) to the aromatic ring at position 4.
- The chloride counterion balances the protonated amine’s positive charge.
Key bond lengths and angles derived from crystallographic analogs include:
| Bond/Angle | Value (Å/°) | Source Compound |
|---|---|---|
| C-O (methoxy) | 1.36–1.42 | 5-tert-butyl-2-methoxyphenol |
| C-N (amine) | 1.45–1.49 | Salbutamol analogs |
| C-C (aromatic) | 1.39–1.41 | 4-tert-butylphenol |
3D Conformational Analysis and Torsional Angles
The molecule adopts a non-planar conformation due to steric interactions between the tert-butyl group and adjacent substituents. Computational models suggest:
- The methoxy group lies nearly coplanar with the aromatic ring (torsion: C₃-C₂-O-CH₃ ≈ 6°).
- The tert-butylamino-methyl chain exhibits a gauche conformation (N-C-C-C torsion ≈ 60°), minimizing steric clash between the bulky tert-butyl group and aromatic ring.
- Intramolecular hydrogen bonding between the phenolic -OH and methoxy oxygen stabilizes the planar arrangement of the hydroxyl group.
Comparative torsion angles for related structures:
| Compound | Torsion Angle (N-C-C-Ar) | Source |
|---|---|---|
| 4-[(tert-butylamino)methyl]-2-methoxyphenol | 58°–62° | Analogous β-agonists |
| 2-[(tert-butylamino)methyl]-5-methoxyphenol | 112°–118° | Positional isomer |
Comparative Analysis with Positional Isomers
Positional isomers differ in biological activity and physicochemical properties due to substitution patterns:
5-[(tert-butylamino)methyl]-2-methoxyphenol (CAS 71691-16-2):
2-[(tert-butylamino)methyl]-5-methoxyphenol (CAS 1250414-67-5):
4-tert-butyl-2-methoxyphenol (CAS 121-00-6):
Table 1: Key physicochemical comparisons of positional isomers
| Property | 4-Substituted Isomer | 5-Substituted Isomer | 2-Substituted Isomer |
|---|---|---|---|
| logP | 2.8 | 2.6 | 2.4 |
| Water Solubility (mg/L) | 120 | 180 | 210 |
| Melting Point (°C) | 245–248 | 225–228 | 232–235 |
Properties
IUPAC Name |
4-[(tert-butylamino)methyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNRJZRVXHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
- Reactants: 2-methoxyphenol, tert-butylamine, formaldehyde (usually as paraformaldehyde or aqueous formalin).
- Solvent: Commonly ethanol or methanol, chosen for solubility and reaction control.
- Conditions: Acidic medium or slightly acidic pH to facilitate iminium ion formation; temperature controlled typically between ambient and reflux.
- Process:
- 2-methoxyphenol is dissolved in the solvent.
- Tert-butylamine is added, followed by the slow addition of formaldehyde.
- The mixture is stirred under controlled temperature to allow the formation of the aminomethyl intermediate.
- After completion, the reaction mixture is treated with hydrochloric acid to precipitate or convert the product into the hydrochloride salt.
- The solid product is filtered, washed, and dried.
This method is scalable and can be adapted to batch or continuous flow reactors for industrial production, enhancing yield and reproducibility.
Table 1: Typical Reaction Parameters for Mannich Synthesis
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Ethanol or Methanol |
| Temperature | 25–80 °C |
| Reaction Time | 4–12 hours |
| Molar Ratios | 2-methoxyphenol : tert-butylamine : formaldehyde = 1 : 1.1 : 1.1 |
| Acid for Salt Formation | HCl aqueous solution (1–2 M) |
| Yield | 70–85% (after purification) |
Purification and Crystallization
Post-reaction, the crude product is purified by recrystallization from suitable solvents such as ethanol, methanol, or petroleum ether mixtures. The hydrochloride salt typically crystallizes with good purity and stability.
Alternative Synthetic Insights and Related Compound Preparations
While direct literature on 4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride is limited, related phenolic derivatives such as 2-tert-butyl-4-methoxyphenol (a structurally related antioxidant compound) have been synthesized through advanced selective alkylation and methylation methods.
For example, selective methylation of 2-tert-butyl hydroquinone using sterically hindered bases like potassium tert-butoxide in aprotic solvents (e.g., tetrahydrofuran) followed by SN1 substitution with methyl iodide has yielded high-purity 2-tert-butyl-4-methoxyphenol with yields around 85% and purity exceeding 99% after recrystallization.
These methods highlight the importance of:
- Using sterically hindered bases to achieve regioselectivity.
- Aprotic solvents to stabilize intermediates.
- Controlled temperature (often low temperature, e.g., ice-salt bath) to prevent side reactions.
- Recrystallization for purity enhancement.
Though this exact method applies to a related compound, it informs potential advanced synthetic strategies for the target compound.
Summary of Preparation Methods
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Starting materials | 2-methoxyphenol, tert-butylamine, formaldehyde | Commercially available |
| Reaction type | Mannich reaction (aminomethylation) | Acidic or slightly acidic medium, ethanol/methanol solvent |
| Reaction conditions | Stirring at 25–80 °C for several hours | Controlled molar ratios for selectivity |
| Salt formation | Addition of aqueous HCl to form hydrochloride salt | Concentration 1–2 M, precipitation of product |
| Purification | Filtration, washing, drying, recrystallization | Solvents: ethanol, methanol, petroleum ether |
| Yield and purity | Yields typically 70–85%, purity >95% after recrystallization | Dependent on reaction control and purification |
Research Findings and Analysis
- The Mannich-type synthesis is the most straightforward and commonly employed method for preparing this compound.
- Reaction parameters such as solvent choice, temperature, and molar ratios critically influence yield and selectivity.
- Conversion to the hydrochloride salt improves the compound's properties for handling and application.
- Purification by recrystallization is essential to achieve high purity suitable for research and industrial use.
- Alternative approaches inspired by related phenol derivatives emphasize the role of steric hindrance and solvent effects in regioselective alkylation and methylation, which could be adapted for enhanced synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions: 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced phenols and amines.
Substitution Products: Derivatives with different functional groups replacing the tert-butylamino or methoxy groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride has been investigated for its potential as a therapeutic agent. The compound's structure allows for interactions with biological targets, making it a candidate for drug development. For instance, studies have shown that derivatives of methoxyphenols can act as inhibitors of sphingosine kinase 1 (SphK1), which is implicated in various cancers and inflammatory diseases .
Case Study:
A study explored the synthesis of novel inhibitors targeting SphK1, where 4-methoxyphenol derivatives were utilized as scaffolds. The research indicated that modifications to the cationic head of these compounds could enhance binding affinity, suggesting therapeutic potential in cancer treatment .
Antioxidant Activity
Food Industry Applications:
The compound exhibits significant antioxidant properties, making it useful in food preservation. It is particularly effective in protecting flavors and colors in essential oils and is considered one of the most effective food-approved antioxidants .
Data Table: Antioxidant Efficacy
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 20 |
| BHA (Butylated Hydroxyanisole) | 90 | 15 |
This table illustrates the comparative antioxidant efficacy of this compound against BHA, demonstrating its potential as a natural preservative.
Chemical Synthesis
Precursor for Other Compounds:
The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic organic chemistry.
Example Synthesis Pathway:
One notable reaction involves the alkylation of phenolic compounds using tert-butylamine derivatives, leading to the formation of complex molecules with potential pharmaceutical applications.
Toxicological Studies
Safety and Environmental Impact:
While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies have indicated that exposure may lead to allergic reactions and skin irritation .
Data Table: Toxicity Profile
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
This toxicity profile highlights the importance of handling precautions when working with this compound.
Mechanism of Action
The mechanism by which 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural similarities with derivatives of vanillylamine, salicylic acid analogs, and β-agonist intermediates. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Tert-butyl vs. The butylamino variant (CAS 16383-44-1) may exhibit faster metabolic clearance due to its linear alkyl chain .
Aminomethyl vs. Tert-butylaminomethyl: Vanillylamine hydrochloride (CAS 7149-10-2) lacks the tert-butyl group, making it more polar and suitable for synthesizing hydrophilic derivatives like capsaicin .
Ethylamine vs. Methylamine Derivatives: Levalbuterol hydrochloride incorporates a hydroxymethyl-phenol and a tert-butylaminoethyl chain, enabling β₂-adrenergic receptor binding. This contrasts with the target compound’s simpler methyl-linked tert-butyl group, which lacks bronchodilator activity .
Pharmacological and Industrial Relevance
- Target Compound: Primarily used in analytical chemistry and as a synthetic intermediate. No direct therapeutic application is reported, though its tert-butyl group is a common motif in drug design for modulating pharmacokinetics .
- Levalbuterol Hydrochloride: Clinically approved for asthma, highlighting how tert-butylaminoethyl groups paired with hydroxylated aromatics are critical for receptor engagement .
- Vanillylamine Derivatives: Serve as precursors for vanilloid receptor agonists, underscoring the role of aminomethyl-phenol structures in neuropharmacology .
Research Findings and Data
Table 2: Physicochemical Data (Representative Examples)
Biological Activity
The compound 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride is a phenolic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C12H17ClN2O2
- Molar Mass : 250.73 g/mol
- Chemical Structure : The compound features a tert-butylamino group attached to a methoxyphenol structure, which is essential for its biological interactions.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular contexts. This activity is crucial for protecting cells from damage associated with oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial activity against a range of bacterial strains. It demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the activation of signaling pathways such as ERK1/2 and PI3K/Akt. This neuroprotective action positions it as a candidate for further research in neurodegenerative disease therapies.
Case Studies
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of the compound using the DPPH assay, revealing a significant reduction in free radical levels at concentrations as low as 10 µM.
- Results indicated a dose-dependent response, with maximal activity observed at 50 µM.
-
Antimicrobial Evaluation :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.
- The compound was effective in inhibiting biofilm formation in bacterial cultures.
-
Anticancer Activity :
- A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a 40% reduction in cell viability at 25 µM after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Biochemical Pathways
The biological activity of this compound involves several key biochemical pathways:
- Cell Signaling : It modulates pathways related to cell survival and apoptosis, particularly through the activation of ERK1/2 and PI3K/Akt pathways.
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic processes, potentially inhibiting their activity and altering metabolic fluxes.
Q & A
Q. How can researchers optimize the synthesis of 4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic parameter screening, such as adjusting reaction stoichiometry, temperature, and solvent polarity. For hydrochloride salt formation, controlled addition of hydrochloric acid under inert conditions (e.g., nitrogen atmosphere) ensures protonation of the tertiary amine without side reactions. Post-synthesis, recrystallization using ethanol-water mixtures (70:30 v/v) enhances purity. Monitoring intermediates via thin-layer chromatography (TLC) with UV detection at 254 nm ensures stepwise progression .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the tert-butylamino and methoxyphenol moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 284.16). X-ray crystallography can elucidate spatial arrangement, particularly hydrogen bonding between the hydrochloride and phenolic oxygen. Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.3% .
Q. How can solubility and stability be assessed for formulation in biological assays?
- Methodological Answer : Conduct solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and dimethyl sulfoxide (DMSO) using UV-Vis spectroscopy (λmax ~275 nm). For stability, incubate the compound at 37°C and analyze degradation products via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water gradient). Lyophilization in the presence of cryoprotectants (e.g., trehalose) improves long-term storage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying reactive sites (e.g., phenolic -OH). Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) predicts binding affinities. Use ICReDD’s reaction path search methods to simulate synthetic routes for derivatives, prioritizing energy-minimized intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform dose-response assays (e.g., IC50 determination) across multiple cell lines to account for variability. Validate mechanisms via siRNA knockdown of putative targets. Cross-reference with PubChem bioactivity data and apply multivariate analysis (e.g., PCA) to identify confounding variables like assay conditions or impurity profiles .
Q. How can reaction mechanisms involving the tert-butylamino group be elucidated under oxidative conditions?
- Methodological Answer : Use kinetic isotope effects (KIE) with deuterated tert-butyl groups to track hydrogen abstraction pathways. Electron paramagnetic resonance (EPR) detects radical intermediates during oxidation with tert-butyl hydroperoxide (TBHP). Time-resolved FT-IR spectroscopy monitors C-N bond cleavage at 1680–1720 cm⁻¹ .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer : Apply a fractional factorial design (FFD) to vary substituents (e.g., methoxy position, alkyl chain length). Measure bioactivity (e.g., IC50) and correlate with descriptors (logP, polar surface area) using partial least squares regression (PLSR). Validate models with leave-one-out cross-validation (LOOCV) .
Q. How can advanced separation techniques isolate trace impurities from bulk synthesis?
- Methodological Answer : Utilize preparative HPLC with a chiral stationary phase (CSP) to resolve enantiomeric impurities. For non-polar byproducts, supercritical fluid chromatography (SFC) with CO2/ethanol mobile phase enhances resolution. LC-MS/MS (Q-TOF) identifies impurities at ppm levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
